![molecular formula C7H5N3O2 B3113170 3-Nitropyrazolo[1,5-a]pyridine CAS No. 19363-97-4](/img/structure/B3113170.png)
3-Nitropyrazolo[1,5-a]pyridine
Overview
Description
3-Nitropyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyrazolo[1,5-a]pyridine typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with nitro reagents. This process can be efficiently carried out using microwave-assisted methods, which offer short reaction times and high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other time-efficient, high-yield methods are likely to be adapted for large-scale production due to their operational simplicity and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
3-Nitropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can be introduced through electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Cyclocondensation: The compound can participate in cyclocondensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include β-enaminones, NH-5-aminopyrazoles, and nitro reagents. Microwave-assisted conditions are often employed to enhance reaction efficiency and yield .
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can be further functionalized to create a wide range of derivatives .
Scientific Research Applications
3-Nitropyrazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antitumor and anxiolytic drugs.
Material Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-nitropyrazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical interactions. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-nitropyrazolo[1,5-a]pyridine include:
3-Halopyrazolo[1,5-a]pyridines: These compounds have halogen atoms at the 3-position instead of a nitro group.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a nitro group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple scientific fields highlight its versatility and importance .
Biological Activity
3-Nitropyrazolo[1,5-a]pyridine is a compound belonging to the class of pyrazolo[1,5-a]pyridines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and relevant data tables.
Overview of Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridine derivatives are known for their pharmacological potential , including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of nitro groups into these compounds can enhance their biological properties and broaden their therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range. The compound was observed to induce apoptosis through the activation of caspase pathways.
Kinase Inhibition
The compound has also been investigated for its kinase inhibitory activity . Kinases are critical in various signaling pathways involved in cancer progression.
- Research Findings : A screening assay revealed that this compound selectively inhibited certain kinases associated with cancer cell growth, including PI3K and CDK2. This selectivity suggests a potential role in targeted cancer therapy.
Pharmacological Profiles
The pharmacological profiles of this compound derivatives have been characterized using various assays:
Activity | Assay Type | Result |
---|---|---|
Anticancer | MTT Assay | IC50 = 5 µM (MCF-7) |
Kinase Inhibition | Enzyme Inhibition Assay | IC50 = 10 µM (PI3K) |
Anti-inflammatory | ELISA (Cytokine Release) | Reduced IL-6 levels by 40% |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells.
- Inhibition of Signaling Pathways : By inhibiting kinases like PI3K and CDK2, it disrupts critical signaling pathways necessary for tumor growth.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-nitropyrazolo[1,5-a]pyridine?
- Answer:
- Oxidative Cyclization : A common method involves oxidative cyclization of N-(2-pyridyl)amidines using NaOCl, Pb(OAc)₄, or MnO₂ as oxidants, yielding 70–85% efficiency for related triazolopyridine scaffolds .
- Palladium-Catalyzed Coupling : A tandem Pd-catalyzed/silver-mediated elimination/cyclization reaction with alkenyl bromides/iodides or terminal alkynes enables direct functionalization of pyridine derivatives. This method achieves 65–90% yields for pyrazolo[1,5-a]pyridines .
- Microwave-Assisted Synthesis : Microwave irradiation (180°C, 300 W, 2 min) of β-enaminones and NH-5-aminopyrazoles produces 3-nitropyrazolo[1,5-a]pyrimidines with 85–97% yields. This approach is adaptable to pyridine analogs for improved efficiency .
Q. What characterization techniques are critical for validating this compound derivatives?
- Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., chemical shifts for nitro groups at δ 8.5–9.0 ppm in pyrazolo[1,5-a]pyridines) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., HRMS [M+H]⁺ for C₁₃H₁₁N₅O: calcd 254.1042, found 254.1039) .
- Elemental Analysis : Confirms purity and stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What structural features influence the reactivity of this compound?
- Answer:
- Nitro Group : The electron-withdrawing nitro group at position 3 enhances electrophilic substitution reactions and stabilizes intermediates during cyclization .
- Fused Heterocyclic Core : The pyrazolo[1,5-a]pyridine scaffold facilitates π-stacking and hydrogen bonding, critical for interactions in catalytic or biological systems .
Advanced Research Questions
Q. How do mechanistic studies inform the optimization of palladium-catalyzed synthesis?
- Answer:
- Key Steps : (i) Oxidative addition of alkenyl halides to Pd(0), (ii) base-mediated elimination to form intermediates, and (iii) cyclization via C–H activation. Silver additives stabilize reactive intermediates, improving yields .
- Scope Limitations : Electron-deficient alkenyl halides require higher catalyst loading (5–10 mol% Pd), while terminal alkynes necessitate iodide scavengers (e.g., Ag₂CO₃) .
Q. What strategies enhance the efficiency of microwave-assisted synthesis for nitro-substituted pyrazoloheterocycles?
- Answer:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve microwave absorption, reducing reaction time to <5 minutes .
- Substituent Compatibility : Electron-withdrawing groups (e.g., nitro) accelerate cyclization kinetics, whereas bulky substituents require higher temperatures (200°C) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Answer:
- Docking Studies : Molecular docking with enzymes (e.g., PARG inhibitors) identifies key interactions: nitro group hydrogen bonds with catalytic residues, while the pyridine core engages in π-π stacking .
- QSAR Models : Quantitative structure-activity relationships correlate nitro group position with antimicrobial IC₅₀ values (R² > 0.85 for triazolopyridine analogs) .
Properties
IUPAC Name |
3-nitropyrazolo[1,5-a]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-5-8-9-4-2-1-3-6(7)9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUYFMAYLGQJQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306700 | |
Record name | 3-Nitropyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19363-97-4 | |
Record name | 3-Nitropyrazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19363-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitropyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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